molecular formula C8H7IN2 B572269 4-Iodo-2-methyl-2H-indazole CAS No. 1211806-29-9

4-Iodo-2-methyl-2H-indazole

Cat. No.: B572269
CAS No.: 1211806-29-9
M. Wt: 258.062
InChI Key: GIBBIUCTRKEMHE-UHFFFAOYSA-N
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Description

4-Iodo-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of an iodine atom at the fourth position and a methyl group at the second position of the indazole ring makes this compound unique. Indazole derivatives are known for their diverse biological activities and are used in various medicinal applications.

Scientific Research Applications

4-Iodo-2-methyl-2H-indazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as intermediates in chemical manufacturing processes.

Future Directions

The future directions in the research and development of 4-Iodo-2-methyl-2H-indazole and similar compounds could involve the exploration of new synthetic approaches, the investigation of their pharmacological properties, and their potential applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methyl-2H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-iodoaniline with methylhydrazine under acidic conditions. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the iodine atom at the desired position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-methyl-2H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.

    Oxidation Reactions: Products include oxides and other oxidized forms.

    Reduction Reactions: Products include amines and other reduced derivatives.

Mechanism of Action

The mechanism of action of 4-Iodo-2-methyl-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

    2-Methyl-2H-indazole: Lacks the iodine atom, resulting in different chemical and biological properties.

    4-Bromo-2-methyl-2H-indazole: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and biological activity.

    4-Chloro-2-methyl-2H-indazole:

Uniqueness: 4-Iodo-2-methyl-2H-indazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to its analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable in various research and industrial applications.

Properties

IUPAC Name

4-iodo-2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-11-5-6-7(9)3-2-4-8(6)10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBBIUCTRKEMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671994
Record name 4-Iodo-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211806-29-9
Record name 4-Iodo-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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